molecular formula C10H22N2 B14784651 (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine

Cat. No.: B14784651
M. Wt: 170.30 g/mol
InChI Key: RNLHGQLZWXBQNY-LHIURRSHSA-N
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Description

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine is a chiral amine compound with a unique cyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexanone derivative.

    Reductive Amination: The key step involves reductive amination, where the cyclohexanone derivative is reacted with formaldehyde and ammonia or an amine under reducing conditions to form the desired amine.

    Chiral Resolution: The resulting mixture is then subjected to chiral resolution techniques to isolate the (1R,3S) enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated amines.

Scientific Research Applications

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanol: A related compound with a hydroxyl group instead of an amine.

    (1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanone: A ketone derivative of the compound.

Uniqueness

(1R,3S)-3-(Aminomethyl)-3,5,5-trimethylcyclohexanamine is unique due to its specific chiral configuration and the presence of an aminomethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

(3S)-3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine

InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3/t8?,10-/m1/s1

InChI Key

RNLHGQLZWXBQNY-LHIURRSHSA-N

Isomeric SMILES

C[C@]1(CC(CC(C1)(C)C)N)CN

Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C

Origin of Product

United States

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